1-[2-(1,2-benzoxazol-3-yl)acetyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
Description
Chemical Identity and Structure The compound, identified by CAS number 1235052-68-2, has the molecular formula C₁₇H₁₈F₃N₃O₃ and a molecular weight of 369.34 g/mol . Its structure features a piperidine-4-carboxamide core substituted with a 2-(1,2-benzoxazol-3-yl)acetyl group at the nitrogen atom and an N-(2,2,2-trifluoroethyl) moiety.
The trifluoroethyl group is a hallmark of fluorinated pharmaceuticals, often used to improve bioavailability and binding affinity by reducing basicity and increasing membrane permeability .
Properties
IUPAC Name |
1-[2-(1,2-benzoxazol-3-yl)acetyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3/c18-17(19,20)10-21-16(25)11-5-7-23(8-6-11)15(24)9-13-12-3-1-2-4-14(12)26-22-13/h1-4,11H,5-10H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACMRUDGGUXUMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC(F)(F)F)C(=O)CC2=NOC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1,2-benzoxazol-3-yl)acetyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the benzoxazole moiety from 2-aminophenol and an appropriate aldehyde or ketone . The piperidine ring can be introduced through a nucleophilic substitution reaction involving piperidine-4-carboxylic acid . The trifluoroethyl group is often added via a nucleophilic substitution reaction using trifluoroethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yields. Catalysts such as FeCl3 can be used to facilitate certain steps in the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[2-(1,2-benzoxazol-3-yl)acetyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzoxazole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the benzoxazole ring.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
1-[2-(1,2-benzoxazol-3-yl)acetyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(1,2-benzoxazol-3-yl)acetyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The benzoxazole moiety can bind to certain enzymes or receptors, modulating their activity. The trifluoroethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs identified in the evidence:
Key Structural and Functional Insights
Heterocyclic Core Variations
- Benzoxazole vs. Benzisoxazole : The target compound’s benzoxazole (oxygen at position 2) differs from benzisoxazole (oxygen at position 1 and nitrogen at position 2) in electronic distribution and hydrogen-bonding capacity. Benzisoxazole derivatives often exhibit enhanced metabolic stability due to reduced susceptibility to oxidative degradation .
- Piperidine vs. Pyrrolidine : Piperidine’s 6-membered ring offers greater conformational flexibility compared to pyrrolidine’s 5-membered structure, which may influence binding pocket accommodation .
Trifluoroethyl Substituent
The N-(2,2,2-trifluoroethyl) group is conserved across multiple analogs. Fluorine’s electronegativity reduces the basicity of adjacent amines, improving blood-brain barrier penetration—a critical feature for CNS-targeted drugs .
Imidazopyrrolopyrazine (in ’s compound) is a privileged scaffold in kinase inhibitors, suggesting possible antitumor applications .
Theoretical Advantages of the Target Compound
- The benzoxazole-acetyl-piperidine architecture balances rigidity and flexibility, optimizing interactions with both hydrophobic and polar regions of biological targets.
- The trifluoroethyl group likely mitigates first-pass metabolism, extending half-life compared to non-fluorinated analogs .
Biological Activity
The compound 1-[2-(1,2-benzoxazol-3-yl)acetyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide , also known by its chemical structure denoted by the CAS number 1444823-29-3, exhibits a variety of biological activities that make it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 320.31 g/mol. The structure includes a benzoxazole moiety, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions and responses.
- Receptor Interaction : It is suggested that the compound can bind to various receptors, modulating their activity and influencing signal transduction pathways.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against certain bacterial strains.
Antimicrobial Activity
Research indicates that benzoxazole derivatives often exhibit antimicrobial properties. A study on related compounds demonstrated selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and moderate activity against Gram-negative bacteria like Escherichia coli . The minimum inhibitory concentrations (MICs) for these compounds varied significantly based on structural modifications.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 50 | Active against B. subtilis |
| Compound B | 100 | Active against E. coli |
| Compound C | 200 | Weakly active |
Anti-inflammatory Activity
Benzoxazole derivatives have been reported to possess anti-inflammatory properties. For example, compounds containing the benzoxazole nucleus have shown promising results in reducing inflammation in animal models . In particular, derivatives with electron-withdrawing substituents exhibited enhanced anti-inflammatory effects.
Analgesic Activity
Compounds derived from benzoxazole have been evaluated for analgesic effects in various assays. Studies indicate that specific substitutions on the benzoxazole ring can enhance analgesic activity while minimizing gastric toxicity .
Case Studies and Research Findings
- Study on Analgesic Properties : A series of Mannich bases derived from benzoxazole were synthesized and tested for analgesic and anti-inflammatory activities using carrageenan-induced edema models in mice. The results indicated that certain derivatives exhibited significant pain relief comparable to established analgesics .
- Antimicrobial Screening : A comprehensive screening of 41 benzoxazole derivatives revealed selective antibacterial activity against certain strains, with structure–activity relationships indicating that electron-donating groups enhance efficacy .
- Cancer Cell Line Testing : In vitro studies demonstrated that benzoxazole-containing compounds exhibited cytotoxicity against various cancer cell lines, suggesting potential applications in cancer treatment .
Q & A
Q. What synthetic strategies are recommended for constructing the piperidine-4-carboxamide core in this compound?
The piperidine ring can be synthesized via cyclization of a linear precursor (e.g., reductive amination or ring-closing metathesis). The carboxamide group is typically introduced by coupling a piperidine-4-carboxylic acid derivative with 2,2,2-trifluoroethylamine using activating agents like HATU or EDC. Ensure anhydrous conditions to prevent hydrolysis of the trifluoroethyl group .
Q. How can the purity and identity of this compound be confirmed experimentally?
Use a combination of 1H/13C NMR to verify proton and carbon environments (e.g., trifluoroethyl singlet at ~3.9 ppm, benzoxazole aromatic signals). High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (≥95% purity) with a C18 column and acetonitrile/water gradient ensures purity .
Q. What solvent systems are suitable for solubility testing given the trifluoroethyl and benzoxazole moieties?
The compound’s solubility is influenced by the polar trifluoroethyl group and hydrophobic benzoxazole. Test DMSO for stock solutions, followed by aqueous buffers (pH 2–8) with ≤1% Tween-80. For crystallization trials, use mixed solvents like dichloromethane/methanol (3:1) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to neurological targets (e.g., GABA receptors)?
Perform molecular docking (AutoDock Vina) using the benzoxazole as a hydrogen bond acceptor. Compare results with structurally similar compounds (e.g., N-(2,2,2-trifluoroethyl)piperidine derivatives) to identify key interactions. Validate predictions with SPR or radioligand assays .
Q. What experimental approaches resolve discrepancies in spectral data (e.g., unexpected NMR splitting patterns)?
If splitting arises from hindered rotation of the acetyl group, acquire VT-NMR (variable-temperature) spectra in DMSO-d6 at 25–80°C. For ambiguous NOEs, use 2D-COSY or HSQC to assign coupling pathways. Cross-check with X-ray crystallography if crystalline .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s metabolic stability?
Replace the benzoxazole with bioisosteres (e.g., benzothiazole) to assess CYP450 resistance. Introduce electron-withdrawing groups (e.g., -CF3) on the piperidine ring to reduce oxidative metabolism. Monitor half-life in liver microsome assays .
Q. What strategies mitigate byproduct formation during the acetyl group coupling step?
Optimize reaction stoichiometry (1.2 eq acyl chloride to piperidine) and use DMAP as a catalyst. If carbodiimide-mediated coupling yields urea byproducts, switch to BOP or PyBOP reagents. Purify via flash chromatography (silica gel, ethyl acetate/hexane) .
Methodological Notes
- Spectral Contradictions : If NMR integrals deviate from expected ratios, confirm sample homogeneity via TLC or LC-MS. Impurities from residual solvents (e.g., DMF) can skew integration .
- Reaction Optimization : Use a DoE (Design of Experiments) approach to test variables like temperature (0–60°C), solvent polarity (THF vs. DCM), and base (Et3N vs. DIPEA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
